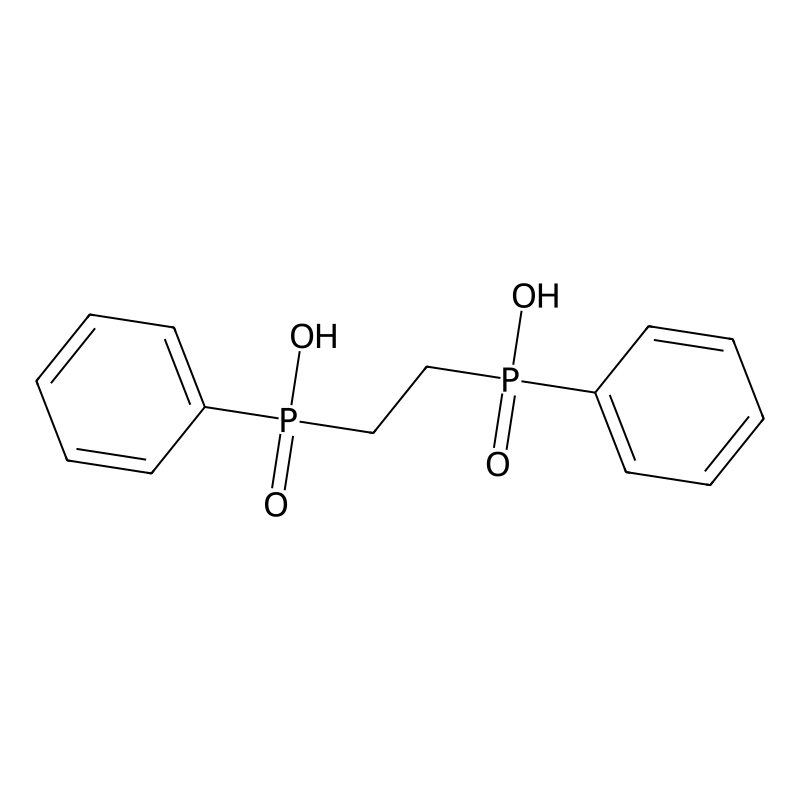

Ethane-1,2-diylbis(phenylphosphinic acid)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While Ethane-1,2-diylbis(phenylphosphinic acid) (CAS Number: 1089-77-6) is listed in various chemical databases like PubChem [], its specific applications in scientific research are not extensively documented or publicly available.

- Coordination chemistry: The presence of phosphinic acid groups suggests potential applications as ligands in coordination complexes for studying metal-ligand interactions [].

- Material science: The bifunctional nature of the molecule with both organic and acidic functionalities could be of interest for the development of novel materials with specific properties [].

- Medicinal chemistry: The phosphinic acid group is known to have various biological activities, and further research could explore the potential of Ethane-1,2-diylbis(phenylphosphinic acid) for therapeutic applications [].

Ethane-1,2-diylbis(phenylphosphinic acid) is an organophosphorus compound with the molecular formula and a molecular weight of 310.22 g/mol. This compound features two phenylphosphinic acid groups attached to a two-carbon ethane backbone, making it structurally unique among phosphinic acids. It is classified as a phosphonic acid derivative and is known for its potential applications in various fields, including biochemistry and material science .

As research on this specific compound is limited, there is no documented information on its mechanism of action in biological systems or interaction with other compounds.

- Wearing gloves and eye protection when handling.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to local regulations.

- Esterification: Reaction with alcohols to form esters.

- Nucleophilic Substitution: Involving the replacement of a leaving group by nucleophiles, which can modify its reactivity.

- Dephosphorylation: The compound can undergo hydrolysis in the presence of water, leading to the release of phenylphosphinic acid and other byproducts.

These reactions are significant for modifying the compound's properties and enhancing its utility in various applications .

Research indicates that Ethane-1,2-diylbis(phenylphosphinic acid) exhibits biological activity, particularly in inhibiting certain enzymes. It has shown potential as an inhibitor of serine hydrolases, which are critical in various biological processes. The compound's ability to interact with biological systems makes it a candidate for further studies in drug development and biochemical applications .

The synthesis of Ethane-1,2-diylbis(phenylphosphinic acid) typically involves the following steps:

- Phosphorylation: Starting materials such as phenylphosphinic acid are reacted with ethylene glycol or similar compounds under acidic or basic conditions.

- Purification: The crude product is purified using recrystallization techniques to obtain the desired compound in high purity.

- Characterization: Techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Ethane-1,2-diylbis(phenylphosphinic acid) has several applications:

- Research: It is used as a reagent in biochemical assays due to its ability to inhibit specific enzymes.

- Material Science: Its unique chemical structure allows it to be used in developing new materials with specific properties.

- Agriculture: Potential applications include its use as a pesticide or herbicide due to its biological activity against pests .

Interaction studies involving Ethane-1,2-diylbis(phenylphosphinic acid) have focused on its binding affinity with various enzymes and receptors. These studies reveal that the compound can effectively inhibit certain biological pathways, making it a subject of interest for therapeutic applications. Investigations into its interactions with cellular components have also provided insights into its mechanism of action at the molecular level .

Several compounds share structural similarities with Ethane-1,2-diylbis(phenylphosphinic acid). Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Diphenylphosphinic Acid | Two phenyl groups attached to phosphorus | Higher lipophilicity than Ethane-1,2-diylbis(phenylphosphinic acid) |

| Phenylphosphonic Acid | Single phenyl group attached to phosphorus | More soluble in water |

| Bis(phenylphosphino)ethane | Similar backbone but different substituents | Used primarily in catalysis |

Ethane-1,2-diylbis(phenylphosphinic acid) is unique due to its dual phosphinic acid groups and ethylene backbone, which enhances its reactivity and potential applications compared to these similar compounds .